molecular formula C11H14BrClFNO B1442724 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-21-2

3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1442724
CAS No.: 1219964-21-2
M. Wt: 310.59 g/mol
InChI Key: LENXMZIULWCLRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride, is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This might give some insights into the structure of 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyrrolidine Derivatives : A study explored the synthesis of novel bromo-substituted pyrrolidine derivatives, highlighting the chemical processes involved in creating these compounds (Sarbu et al., 2019).
  • Pyrrolidine in Hydrogen-Bond Basicity : Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine, provided insights into the chemical properties and potential applications of these compounds (Graton et al., 2001).
  • Synthesis for Agrochemicals or Medicinal Compounds : A study focused on the synthesis of pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Biological and Pharmaceutical Applications

  • Antibacterial Activity of Pyrrolidine Derivatives : Research demonstrated the synthesis of new cyanopyridine derivatives, including pyrrolidine variants, and their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
  • Insecticidal and Anti-Juvenile-Hormone Activity : A study isolated natural products from Penicillium brevicompactum, including pyrrolidine derivatives, which showed significant insecticidal and anti-juvenile-hormone activities (Cantín et al., 1999).

Chemical Properties and Reactions

  • Study of Pyrrolidines Chemistry : A paper emphasized the importance of studying the chemistry of pyrrolidines, given their biological effects and industrial applications (Żmigrodzka et al., 2022).
  • Preparation of Polymeric Oximes : Research on the preparation of an optically active polymer containing oxime groups, used for the esterolysis of p-nitrophenyl esters, highlights the chemical versatility of pyrrolidine-based compounds (Aglietto et al., 1985).

Cognitive Enhancing Properties

  • Cognition-Activating Properties : A series of pyridines, including 3-(aryloxy)pyridines, were studied for their potential in enhancing cognitive functions, suggesting possible neurological applications for pyrrolidine-based compounds (Butler et al., 1981).

Properties

IUPAC Name

3-[(2-bromo-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENXMZIULWCLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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